3,5-Di-tert-butyl chlorobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80438-67-1 |
|---|---|
Molecular Formula |
C14H21Cl |
Molecular Weight |
224.77 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-chlorobenzene |
InChI |
InChI=1S/C14H21Cl/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 |
InChI Key |
UMPNQCBQSXTKID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Cl)C(C)(C)C |
Origin of Product |
United States |
Sustainable and Green Chemical Synthesis Methodologies for Halogenated Arenes
Zeolite-Catalyzed Chlorinations
Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as promising heterogeneous catalysts for selective aromatic chlorinations. mdpi.comclariant.comepa.gov They offer advantages such as reusability and shape selectivity, which can lead to higher regioselectivity and reduced waste.
For instance, a system using tert-butyl hypochlorite (B82951) as the chlorinating agent in the presence of HNa faujasite X zeolite in acetonitrile (B52724) has been shown to be highly efficient and regioselective for the monochlorination of various aromatic substrates under mild conditions. rsc.orgpsu.edu Similarly, the use of trichloroisocyanuric acid (TCCA), a safer chlorinating agent, with H-USY zeolite has been effective for the chlorination of deactivated substrates like nitrobenzene. researchgate.net The versatility of zeolites has also been demonstrated in chlorinations using sulfuryl chloride, where the catalyst can direct the reaction towards either ring or side-chain chlorination. acs.org
| Zeolite System | Chlorinating Agent | Substrate Example | Key Advantage |
| HNa faujasite X | tert-Butyl hypochlorite | Toluene | High para-selectivity, mild conditions. rsc.orgpsu.edu |
| H-USY | Trichloroisocyanuric acid (TCCA) | Nitrobenzene | Effective for deactivated rings. researchgate.net |
| Various Zeolites | Sulfuryl chloride | Toluene | Versatile control over ring vs. side-chain reaction. acs.org |
| This table presents examples of zeolite-based catalytic systems for green chlorination. |
Mechanochemical and Electrochemical Methods
Recent innovations have focused on reducing or eliminating the need for traditional solvents and harsh reagents by using alternative energy sources.
Mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a solvent-free or solvent-minimized pathway for halogenation. beilstein-journals.org Direct and selective halogenation of C-H bonds in various aromatic compounds has been achieved using N-halosuccinimides as the halogen source under neat or liquid-assisted grinding conditions. beilstein-journals.orgnih.govacs.org This method offers advantages in sustainability, reaction times, and yields. beilstein-journals.org
Electrochemistry offers another green approach by generating reactive halogenating species in situ, thereby avoiding the handling of toxic gases like Cl₂. researchgate.netacs.orgresearchgate.net Protocols have been developed that use simple and safe chloride sources. One such method employs trichloroisocyanuronitrile (Cl₃CCN) as a chloride source, which can generate and consume chlorine on demand for the chlorination of aromatic compounds. acs.orgnih.gov Another approach utilizes a Fe-ZSM-5 zeolite catalyst in an electrochemical system to enhance the degradation of chlorinated aromatic compounds, demonstrating a cost-efficient reduction-oxidation strategy. nih.gov
These advancing methodologies underscore a significant shift in synthetic chemistry towards processes that are not only efficient and selective but also fundamentally safer and more sustainable.
Reaction Chemistry and Mechanistic Investigations of 3,5 Di Tert Butyl Chlorobenzene
Electrophilic Aromatic Substitution Reactions of 3,5-Di-tert-butyl Chlorobenzene (B131634)
Electrophilic aromatic substitution involves the attack of an electrophile on the benzene (B151609) ring, leading to the replacement of a hydrogen atom. The reactivity and orientation of this substitution on 3,5-di-tert-butyl chlorobenzene are governed by the combined influence of the chloro and tert-butyl groups.
Analysis of Substituent Effects on Reactivity and Orientation
The substituents on the benzene ring play a crucial role in determining the rate and regioselectivity of electrophilic aromatic substitution. libretexts.org
** Chlorine Atom:** The chlorine atom is an electron-withdrawing group due to its high electronegativity, which deactivates the benzene ring towards electrophilic attack, making it less reactive than benzene itself. stackexchange.commsu.edu However, through resonance, the chlorine atom can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.orgstackexchange.com This dual nature makes chlorine a deactivating, yet ortho-, para-directing group. stackexchange.com
Tert-butyl Groups: Alkyl groups, such as tert-butyl, are generally considered activating groups that donate electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. stackexchange.com They are ortho-, para-directing. stackexchange.com In the case of the tert-butyl group, this activating effect is relatively small. stackexchange.com
In this compound, the two tert-butyl groups are situated meta to the chlorine atom. Their activating, ortho-, para-directing influence will be directed to the 2, 4, and 6 positions of the ring. The deactivating, ortho-, para-directing chlorine atom will direct incoming electrophiles to the 2- and 6-positions (ortho) and the 4-position (para). The positions ortho to the chlorine (positions 2 and 6) are also ortho to a tert-butyl group. The position para to the chlorine (position 4) is also ortho to both tert-butyl groups.
The following table summarizes the directing effects of the substituents on this compound:
Table 1: Directing Effects of Substituents in this compound| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Chlorine | 1 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para |
| tert-Butyl | 3 | Electron-donating (Inductive) | Ortho, Para |
Steric Hindrance Effects on Reaction Pathways
The bulky tert-butyl groups exert significant steric hindrance, which can override the electronic directing effects. stackexchange.com Attack at the positions ortho to the chlorine atom (positions 2 and 6) is sterically hindered by the adjacent tert-butyl groups. libretexts.org This steric hindrance is a major factor in determining the product distribution of electrophilic substitution reactions. libretexts.org For instance, in the nitration of tert-butylbenzene, the para product is heavily favored over the ortho product due to the steric bulk of the tert-butyl group. stackexchange.comlibretexts.org A similar effect is expected for this compound, where the steric hindrance from the two tert-butyl groups would make substitution at the 2 and 6 positions even less favorable. Therefore, electrophilic attack is most likely to occur at the 4-position, which is para to the chlorine and less sterically hindered.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org
Examination of Conventional SNAr Reactions
Conventional SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group (the halogen). libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
In this compound, the tert-butyl groups are electron-donating, which destabilizes the negative charge of the Meisenheimer complex. The absence of strong electron-withdrawing groups makes this compound generally unreactive towards conventional SNAr reactions.
Investigation of Electron Transfer-Mediated Nucleophilic Substitutions
An alternative pathway for nucleophilic substitution is through an electron transfer (ET) mechanism, often referred to as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction. nih.gov This mechanism involves the formation of a radical anion intermediate. While less common than the SNAr mechanism, it provides a route for nucleophilic substitution on aryl halides that lack activating electron-withdrawing groups. The feasibility of an SRN1 reaction with this compound would depend on the specific nucleophile and reaction conditions, as these factors influence the initiation and propagation of the radical chain reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a versatile method for the functionalization of aryl halides like this compound. tcichemicals.comresearchgate.net These reactions typically involve a late transition metal catalyst, such as palladium or nickel, which facilitates the coupling of an organometallic reagent with the aryl halide. tcichemicals.com
Commonly used cross-coupling reactions include:
Suzuki Coupling: Utilizes an organoboron reagent.
Heck Coupling: Involves the reaction with an alkene.
Stille Coupling: Employs an organotin reagent.
Negishi Coupling: Uses an organozinc reagent. acs.org
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond with an amine.
The steric hindrance presented by the two tert-butyl groups in this compound can influence the efficiency of these reactions. The bulky substituents can hinder the approach of the catalyst and the coupling partner to the reaction center. However, the development of specialized ligands for the transition metal catalyst can often overcome these steric challenges, enabling successful cross-coupling. acs.org For example, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition of the aryl chloride to the metal center, a key step in the catalytic cycle.
The following table provides examples of transition metal-catalyzed cross-coupling reactions applicable to aryl halides:
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | R-B(OR)₂ | Pd(PPh₃)₄, Base | C-C |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C-C |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C |
| Negishi Coupling | R-ZnX | Pd or Ni catalyst | C-C |
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org For a substrate like this compound, the reaction facilitates the formation of biaryl compounds or the introduction of alkenyl groups. The general mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The reaction's success with a sterically hindered and less reactive aryl chloride like this compound often requires carefully optimized conditions. This includes the use of specific palladium catalysts, ligands, and bases. libretexts.org The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which is typically rate-determining. nih.gov The base plays a crucial role in activating the organoboron species for the transmetalation step. libretexts.org Studies have shown that various bases, including sodium and potassium hydroxide (B78521) or sodium tert-butoxide, can be effective. mdpi.com
The significant steric bulk of the two tert-butyl groups on the this compound substrate can influence the efficiency of the coupling. While these groups can hinder the approach of the catalyst to the carbon-chlorine bond, the electronic properties of the substrate still allow for successful coupling with appropriate catalytic systems. nih.gov
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step. libretexts.orgnih.gov |
| Transmetalation | The organic group from the activated organoboron reagent is transferred to the Pd(II) complex, displacing the halide. libretexts.org |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org |
Kumada, Stille, and Hiyama Coupling Methodologies
Beyond the Suzuki reaction, other cross-coupling methodologies are employed to functionalize this compound.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org For a substrate like this compound, forming the corresponding Grignard reagent (3,5-di-tert-butylphenylmagnesium chloride) and coupling it with another organic halide, or reacting the chlorobenzene itself with a different Grignard reagent, can construct C-C bonds. Nickel-catalyzed Kumada couplings have been shown to be effective for coupling aryl bromides with tert-butyl Grignard reagents, suggesting a pathway for forming related structures. The reaction can be sensitive to functional groups but is effective for creating aryl-substituted quaternary centers. nih.gov
Stille Coupling: The Stille reaction pairs the aryl chloride with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orglibretexts.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. uwindsor.ca The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org The use of sterically hindered and electron-rich ligands can accelerate the coupling. harvard.edu Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate. harvard.edu Given that aryl chlorides are generally less reactive than bromides or iodides, specific conditions, such as the use of P(t-Bu)₃ as a ligand, have been developed to facilitate their coupling. harvard.edu
Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. organic-chemistry.org A crucial feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride), to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgmdpi.com Organosilanes are appealing due to their stability and low toxicity. organic-chemistry.org The Hiyama coupling has become a viable alternative to the Suzuki reaction, offering a comparable scope of applications. organic-chemistry.org For sterically demanding substrates, the choice of catalyst and reaction conditions is paramount to achieving good yields. mdpi.comnih.gov
Palladium-Catalyzed C-C Bond Forming Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to form carbon-carbon bonds. rsc.org These reactions, including the aforementioned named couplings, are essential for synthesizing complex molecules, pharmaceuticals, and advanced materials. rsc.org
For this compound, the C-Cl bond is relatively unreactive compared to C-Br or C-I bonds. Overcoming this requires specific catalytic systems. The general pathway for these reactions involves the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) intermediate. libretexts.orgwikipedia.org This step is often challenging for chloroarenes. The subsequent steps of transmetalation (with an organometallic reagent) and reductive elimination lead to the desired C-C coupled product. libretexts.orgwikipedia.org
Research has focused on developing highly active catalysts and ligands that can efficiently activate the C-Cl bond. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and related biaryl phosphines, have proven particularly effective. berkeley.edugrafiati.com These ligands stabilize the palladium center and promote the difficult oxidative addition step, enabling the use of less reactive chloroarenes in a wide range of C-C bond-forming transformations. berkeley.edu
Influence of Steric Bulk of tert-Butyl Groups on Catalyst Performance
The two tert-butyl groups on the this compound ring exert a profound steric influence on its reactivity and on the performance of catalysts used in its transformations. This steric hindrance can be both a challenge and an advantage.
The bulky groups can shield the reaction center (the carbon atom bonded to chlorine), making the oxidative addition step of a cross-coupling reaction more difficult. nih.gov This often necessitates the use of more reactive catalysts or harsher reaction conditions. However, the steric bulk also influences the conformation and stability of intermediates. For example, in some systems, bulky tert-butyl groups can favor specific geometric arrangements that might facilitate certain reaction pathways or enhance selectivity. rsc.org
In palladium-catalyzed cross-coupling reactions, the ligand on the palladium catalyst must be carefully chosen to overcome the steric hindrance of the substrate. Sterically demanding ligands can promote reductive elimination, which is often the product-forming step. mdpi.com However, excessive steric crowding between the substrate and the ligand can also inhibit the reaction. For instance, studies on the Hiyama coupling have shown that N-acylglutarimides bearing a bulky tert-butyl group failed to yield the desired coupling product, highlighting the critical role of steric matching between substrate and reagent. mdpi.com Therefore, a delicate balance must be struck to achieve optimal catalyst performance with sterically congested substrates like this compound.
Radical Reactions Involving this compound
Beyond ionic, metal-catalyzed pathways, this compound can participate in reactions involving radical intermediates. The generation and subsequent reactivity of the 3,5-di-tert-butylphenyl radical open up alternative avenues for functionalization.
Oxidative Functionalization and Cross-Dehydrogenative Coupling
Cross-dehydrogenative coupling (CDC) is an atom-economical strategy that forms bonds by removing a hydrogen atom from each of two different molecules. nih.gov These reactions often proceed through radical mechanisms, particularly when initiated by radical-generating oxidants like organic peroxides. rsc.orgnih.gov
In the context of this compound, while the C-Cl bond is the most obvious reactive site for cross-coupling, the C-H bonds on the aromatic ring can also be targeted under specific oxidative conditions. Chlorobenzene itself is often used as a solvent for CDC reactions and can sometimes act as an oxidant in palladium-catalyzed processes. rsc.orgnih.gov
An example of a relevant reaction involves the use of tert-butyl peroxybenzoate (TBPB) as an oxidant, which, upon heating, generates radicals that can initiate C-H functionalization. rsc.orgresearchgate.net For instance, a protocol for the direct C-3 acylation of 2H-indazoles with aldehydes proceeds in chlorobenzene solvent at elevated temperatures, involving the generation of an acyl radical that adds to the heterocycle. rsc.orgresearchgate.net This demonstrates the compatibility of the chlorobenzene framework under radical-based oxidative functionalization conditions. The bulky tert-butyl groups on this compound would influence the regioselectivity of any such direct C-H functionalization, likely directing reactions to the less hindered C-2, C-4, or C-6 positions.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-di-tert-butylbenzene (B94130) |
| 2,4,6-tri-tert-butylphenyl radical |
| 2H-indazoles |
| This compound |
| 3,5-di-tert-butylphenylmagnesium chloride |
| Copper(I) iodide |
| N-acylglutarimides |
| P(t-Bu)₃ |
| Sodium tert-butoxide |
| Tetrabutylammonium fluoride (TBAF) |
| tert-butyl peroxybenzoate (TBPB) |
Mechanistic Studies of Radical Scavenging Processes of Related Derivatives
Derivatives of this compound, especially those containing a phenolic hydroxyl group, are of significant interest for their antioxidant properties. The steric hindrance provided by the tert-butyl groups plays a crucial role in their mechanism as radical scavengers.
The primary mechanism by which hindered phenols act as antioxidants is through hydrogen atom transfer (HAT). frontiersin.org The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. vinatiorganics.comnih.gov The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating new radical chains. vinatiorganics.commdpi.com This steric shielding makes the hydroxyl group less accessible to other molecules, allowing it to selectively target reactive free radicals. vinatiorganics.com
Studies on various di-tert-butylphenol derivatives have shown that their antioxidant activity is influenced by the nature and position of substituents on the aromatic ring. um.edu.myrsc.org For instance, the introduction of electron-donating groups can enhance the electron density on the hydroxyl group, facilitating hydrogen donation and increasing antioxidant efficacy. nih.govnih.gov Conversely, the position of the tert-butyl groups relative to the hydroxyl group can affect the stability of the resulting phenoxyl radical. rsc.org
The radical scavenging process can be summarized in the following steps:
Initiation: A free radical (R•) is generated in the system.
Propagation: The free radical reacts with an organic substrate (RH) to form a new radical, propagating the chain reaction.
Termination: A hindered phenol (B47542) (ArOH) donates a hydrogen atom to the free radical, forming a stable phenoxyl radical (ArO•) and a non-radical product.
The effectiveness of these derivatives as antioxidants is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. um.edu.my
Derivatization and Functionalization of the tert-Butyl Groups and Aromatic Core
The chemical modification of this compound can lead to a variety of functionalized derivatives with tailored properties. These modifications can target either the tert-butyl groups or the aromatic core.
Functionalization of the Aromatic Core:
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, although the bulky tert-butyl groups exert a significant steric and directing influence. stackexchange.commsu.edu The tert-butyl group is known to be an ortho-para director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. stackexchange.com However, the steric hindrance from the two meta-positioned tert-butyl groups in this compound makes the ortho positions (2, 4, and 6) highly congested, favoring substitution at the para position (if available) or leading to reduced reactivity. stackexchange.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. pressbooks.publibretexts.org
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a Lewis acid catalyst. pressbooks.pubyoutube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. pressbooks.pub
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can be challenging due to the steric hindrance. msu.edulibretexts.org
Nucleophilic aromatic substitution (SNAr) on this compound is generally difficult due to the electron-rich nature of the benzene ring and the presence of the deactivating chloro group. masterorganicchemistry.comnih.gov However, SNAr can be facilitated by the introduction of strong electron-withdrawing groups on the ring or through the use of transition metal catalysts. nih.govresearchgate.net
Derivatization of the tert-Butyl Groups:
Direct functionalization of the tert-butyl groups is less common due to the high stability of the C-C and C-H bonds within these alkyl groups. However, under specific and often harsh reaction conditions, such as free-radical halogenation, it is possible to introduce functionality.
Detailed Mechanistic Studies of Key Transformation Pathways
The transformation of this compound and its derivatives often involves well-established reaction mechanisms in organic chemistry.
Grignard Reagent Formation and Subsequent Reactions:
This compound can be converted into its corresponding Grignard reagent, 3,5-di-tert-butylphenylmagnesium chloride, by reacting it with magnesium metal. The bulky tert-butyl groups can influence the rate of formation and the reactivity of the Grignard reagent. Mechanistic studies of Grignard reactions often focus on the equilibrium between the monomeric and dimeric forms of the reagent and the role of the solvent in coordinating to the magnesium center. The addition of this Grignard reagent to carbonyl compounds, a key transformation, proceeds through a nucleophilic addition mechanism to the carbonyl carbon. ncert.nic.in The steric hindrance of the Grignard reagent can affect the stereochemical outcome of such additions. researchgate.net
Nucleophilic Aromatic Substitution (SNAr):
As mentioned previously, SNAr reactions on unactivated aryl halides like this compound are typically unfavorable. The classical SNAr mechanism involves a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov
Elimination: The leaving group departs, restoring the aromaticity of the ring. masterorganicchemistry.com
For this pathway to be viable, the aromatic ring must be activated by strong electron-withdrawing groups, which are absent in this compound. masterorganicchemistry.com However, recent research has explored alternative mechanisms, such as concerted SNAr (cSNAr) pathways and transition-metal-catalyzed nucleophilic aromatic substitutions, which can overcome the limitations of the classical mechanism for unactivated substrates. researchgate.netnih.govstrath.ac.uk
Electrophilic Aromatic Substitution:
The mechanism of electrophilic aromatic substitution on the benzene ring proceeds via a two-step pathway:
Electrophilic Attack: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edulibretexts.org
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. youtube.com
The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The two tert-butyl groups in this compound direct incoming electrophiles to the positions ortho and para to them. stackexchange.com However, the significant steric hindrance at the positions ortho to the tert-butyl groups (positions 2, 4, and 6) makes substitution at these sites less favorable.
Advanced Spectroscopic and Structural Characterization in Research on 3,5 Di Tert Butyl Chlorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of 3,5-Di-tert-butyl chlorobenzene (B131634). Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's distinct chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, which reflects the molecule's C₂ᵥ symmetry. Two distinct signals are expected:
A singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.
Two signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The proton at the C2 position appears as a triplet, while the two equivalent protons at the C4 and C6 positions appear as a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the structure by revealing the number of unique carbon environments. Key signals include those for the methyl and quaternary carbons of the tert-butyl groups, as well as the four distinct signals for the aromatic carbons (C1, C3/C5, C2, and C4/C6). The chemical shifts in deuterated solvents are well-established for related di-tert-butyl substituted compounds. rsc.orgpitt.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Di-tert-butyl Chlorobenzene This table presents expected chemical shift (δ) ranges based on analogous compounds. Actual values may vary depending on the solvent and experimental conditions.
| Nucleus | Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | -C(CH ₃)₃ | ~1.3 | Singlet | 18H |
| Ar-H (C4, C6) | ~7.2-7.3 | Doublet | 2H | |
| Ar-H (C2) | ~7.3-7.4 | Triplet | 1H | |
| ¹³C | -C(C H₃)₃ | ~31 | Quartet | - |
| -C (CH₃)₃ | ~35 | Singlet | - | |
| Ar-C (C4, C6) | ~121 | Doublet | - | |
| Ar-C (C2) | ~125 | Doublet | - | |
| Ar-C -Cl (C1) | ~135 | Singlet | - | |
| Ar-C -tBu (C3, C5) | ~152 | Singlet | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within the this compound molecule. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum, often obtained using a KBr wafer technique, displays characteristic absorption bands. nih.gov Key features include:
C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the tert-butyl groups and bands just above 3000 cm⁻¹ for the aromatic C-H bonds.
Aromatic C=C Stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.
C-H Bending: Vibrations for the tert-butyl groups appear around 1365-1395 cm⁻¹.
C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the carbon-chlorine bond.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For a symmetrically substituted molecule like 1,3-dichlorobenzene, detailed vibrational analysis using FT-Raman has been performed to assign fundamental bands. nih.gov Similar analysis for this compound would highlight the symmetric "breathing" modes of the aromatic ring and the symmetric vibrations of the bulky tert-butyl substituents.
Table 2: Characteristic Vibrational Frequencies for this compound Assignments are based on established ranges for substituted benzenes.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR/Raman | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | IR/Raman | 2980 - 2850 | Strong |
| Aromatic C=C Stretch | IR/Raman | 1600 - 1450 | Medium-Strong |
| tert-Butyl C-H Bend | IR | 1395 - 1365 | Strong |
| Aromatic C-H Out-of-Plane Bend | IR | 900 - 675 | Strong |
| C-Cl Stretch | IR/Raman | 800 - 600 | Strong |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. For this compound (molar mass ≈ 224.77 g/mol ), the electron impact (EI) mass spectrum exhibits several key features. nih.gov
The fragmentation is heavily influenced by the presence of the chlorine atom and the two tert-butyl groups.
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), this peak appears as a characteristic doublet (M⁺ and M+2) with a ~3:1 intensity ratio. docbrown.info The nominal mass would show peaks at m/z 224 (for C₁₄H₂₁³⁵Cl) and m/z 226 (for C₁₄H₂₁³⁷Cl).
Base Peak ([M-15]⁺): The most abundant peak, or base peak, is typically formed by the loss of a methyl radical (•CH₃) from one of the tert-butyl groups. This fragmentation results in a highly stable tertiary benzylic carbocation at m/z 209 (and its corresponding isotope peak at m/z 211). This type of fragmentation is characteristic of molecules containing a tert-butyl group attached to an aromatic ring. researchgate.net
Other Fragments: Further fragmentation can occur, but the [M-15]⁺ ion is expected to dominate the spectrum.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Isotope Peak (m/z) | Identity | Notes |
| 224 | 226 | [C₁₄H₂₁Cl]⁺ | Molecular Ion (M⁺), exhibits ~3:1 ratio with M+2 peak. docbrown.info |
| 209 | 211 | [C₁₃H₁₈Cl]⁺ | Base Peak, from loss of a methyl radical ([M-15]⁺). researchgate.net |
| 193 | 195 | [C₁₂H₁₄Cl]⁺ | Loss of propene from the [M-15]⁺ fragment. |
| 57 | - | [C₄H₉]⁺ | tert-butyl cation. |
X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives
In these studies, single-crystal X-ray diffraction provides definitive data on:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-Cl) and angles are obtained, confirming the covalent structure.
Crystal Packing: The technique elucidates how molecules arrange themselves in the crystal lattice, revealing any intermolecular interactions such as van der Waals forces that dictate the solid-state properties. For derivatives with appropriate functional groups, hydrogen bonding can be precisely mapped. nih.gov
These structural insights are crucial for understanding how the 3,5-di-tert-butylphenyl group influences the properties and reactivity of more complex molecules.
Other Complementary Spectroscopic Probes (e.g., UV-Vis, EPR)
Beyond the core techniques, other spectroscopic methods can provide further electronic and structural information, particularly for derivatives or reaction products of this compound.
UV-Vis Spectroscopy: Simple chlorinated benzenes typically exhibit absorption bands in the ultraviolet (UV) region due to π → π* electronic transitions within the aromatic ring. For this compound, these absorptions are expected to be below 300 nm. However, when this moiety is incorporated into larger conjugated systems, such as in certain dyes or complex rotaxanes, the absorption maxima can shift into the visible range. unibo.it UV-Vis spectroscopy is frequently used to monitor reactions involving these types of derivatives. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique specific to species with unpaired electrons (radicals). Therefore, the diamagnetic this compound molecule is EPR-silent. However, this technique is invaluable for studying radical derivatives that can be synthesized from it. For instance, the 3,5-di-tert-butylphenyl group is often used to create stable radical species, and EPR is the definitive method for characterizing these paramagnetic compounds, providing information about the electron's environment through the g-factor and hyperfine coupling constants. unibo.itrsc.org
Computational Chemistry and Theoretical Studies on 3,5 Di Tert Butyl Chlorobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules like 3,5-Di-tert-butyl chlorobenzene (B131634). While specific, in-depth studies on this exact molecule are not extensively documented in publicly available literature, we can infer its properties from computational studies on analogous substituted benzene (B151609) derivatives.
The electronic properties of substituted benzenes are significantly influenced by the nature and position of the substituents. For 3,5-Di-tert-butyl chlorobenzene, the bulky tert-butyl groups, being weakly electron-donating, and the electronegative, weakly deactivating chloro group collectively shape the electron density distribution on the aromatic ring.
Global reactivity descriptors, which can be derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. For instance, in quantitative structure-activity relationship (QSAR) studies of various aromatic compounds, the energy of the LUMO (ELUMO) has been identified as a critical factor in determining their toxicity, highlighting its role in electrophilicity. nih.govnih.gov A lower ELUMO value generally corresponds to a higher susceptibility to nucleophilic attack.
In a broader context, computational studies on tert-butyl- and methoxy-substituted benzenes have demonstrated that the substitution pattern is a reliable predictor of the most reactive sites on the oxidized molecule. capes.gov.br For this compound, it is expected that the carbon atoms ortho and para to the chlorine atom would be the most electron-deficient and thus more susceptible to nucleophilic substitution, although the steric hindrance from the tert-butyl groups would play a significant role in modulating this reactivity.
Table 1: Key Electronic and Reactivity Concepts
| Concept | Description | Relevance to this compound |
| HOMO | Highest Occupied Molecular Orbital. The energy of the HOMO is related to the ability of a molecule to donate electrons. | The tert-butyl groups would slightly raise the HOMO energy, increasing its electron-donating capacity compared to chlorobenzene. |
| LUMO | Lowest Unoccupied Molecular Orbital. The energy of the LUMO is related to the ability of a molecule to accept electrons. | The chloro substituent would lower the LUMO energy, making the molecule more susceptible to nucleophilic attack than benzene. |
| Global Reactivity Descriptors | Parameters such as chemical potential, hardness, and electrophilicity, calculated from HOMO and LUMO energies, that predict overall reactivity. | These descriptors would quantify the balance between the electron-donating tert-butyl groups and the electron-withdrawing chloro group. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | The electron density would be highest on the tert-butyl groups and lowest near the chlorine atom and the carbon to which it is attached. |
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms and energetics of chemical reactions. For this compound, DFT calculations can provide valuable insights into its thermodynamic stability and the pathways of its reactions.
A key thermodynamic property that has been calculated for this compound is its standard enthalpy of formation (ΔHf°). Using the SPARC (SPARC Performs Automated Reasoning in Chemistry) computational model, the heat of formation has been estimated.
Table 2: Calculated Heat of Formation for this compound
| Method | Calculated Heat of Formation (kJ/mol) |
| SPARC | -160.43 |
This value is based on computational modeling and provides a measure of the compound's thermodynamic stability. capes.gov.br
While specific DFT studies on the reaction mechanisms of this compound are scarce, research on related systems offers valuable parallels. For instance, DFT studies on the stereoselective [2+2] cycloaddition reactions of aryl(alkyl)ketenes with electron-deficient benzaldehydes have successfully elucidated the multi-step reaction mechanisms, including the identification of key intermediates and transition states. rsc.org Similarly, DFT has been employed to study the mechanism of cyclopropanation reactions, revealing the role of catalysts and explaining the observed diastereoselectivity through the analysis of steric and electronic effects. nih.govnih.gov
For this compound, DFT could be used to model reactions such as nucleophilic aromatic substitution. Such a study would likely show that the significant steric hindrance from the two tert-butyl groups would create a high energy barrier for the approach of a nucleophile, making substitution reactions at the positions ortho to the chlorine highly unfavorable.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like this compound, with its bulky and rotatable tert-butyl groups, MD simulations can reveal the preferred conformations and the dynamics of their interconversion.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, steered molecular dynamics has been used to estimate the binding energies of π-stacked aromatic dimers, a fundamental non-covalent interaction. strath.ac.ukstrath.ac.uk In a condensed phase, this compound molecules would interact through a combination of van der Waals forces and weaker dipole-dipole interactions. The bulky tert-butyl groups would significantly influence the packing of the molecules in a solid or liquid state, preventing close π-stacking of the aromatic rings.
MD simulations could also be used to model the interaction of this compound with other molecules or in different solvent environments, providing insights into its solubility and partitioning behavior.
Elucidation of Structure-Reactivity Relationships through Advanced Computational Models
Advanced computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for elucidating the relationship between the structure of a molecule and its chemical or biological activity. While a specific QSAR model for this compound has not been reported, numerous studies on substituted benzenes and other aromatic compounds have established key principles that would apply.
QSAR studies on the toxicity of aromatic compounds to various organisms have consistently shown that hydrophobicity (often represented by the logarithm of the octanol-water partition coefficient, log Kow) and electronic parameters (such as ELUMO) are critical descriptors. nih.govnih.gov For this compound, the two tert-butyl groups would confer a high degree of lipophilicity, suggesting a high log Kow value. This would likely lead to significant bioaccumulation potential.
Table 3: Important Descriptors in QSAR Models for Aromatic Compounds
| Descriptor | Description | Relevance to this compound |
| log Kow | Logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. | The presence of two tert-butyl groups would result in a high log Kow, indicating a preference for non-polar environments. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, a measure of electrophilicity. | The chloro substituent would lower ELUMO, contributing to its potential reactivity as an electrophile. |
| Steric Parameters | Descriptors that quantify the size and shape of the molecule. | The bulky tert-butyl groups would introduce significant steric hindrance, which would be a critical factor in its interaction with biological macromolecules. |
By combining these descriptors, a QSAR model could predict the potential environmental fate and toxicity of this compound. The steric hindrance from the tert-butyl groups would also be a crucial factor, as it could prevent the molecule from fitting into the active sites of enzymes, thereby modulating its biological activity. The development of such models is essential for the proactive assessment of the environmental and health impacts of industrial chemicals.
Applications of 3,5 Di Tert Butyl Chlorobenzene and Its Derivatives in Chemical Science
Role as Precursors in Complex Organic Synthesis
3,5-Di-tert-butyl chlorobenzene (B131634) serves as a versatile starting material for the synthesis of a variety of more complex organic molecules. The presence of the chloro-substituent allows for a range of chemical transformations, including nucleophilic aromatic substitution, Grignard reagent formation, and cross-coupling reactions. The bulky tert-butyl groups, while sterically hindering, also direct the regioselectivity of reactions and enhance the stability of the resulting products.
One of the common transformations is the conversion to 3,5-di-tert-butylphenol. This can be achieved through processes like the Dow process, which involves the hydrolysis of chlorobenzene with a strong base at high temperature and pressure, although specific conditions for this derivative may vary. ncert.nic.in Another approach involves the formation of a Grignard reagent from 3,5-di-tert-butyl chlorobenzene, followed by reaction with a suitable oxygen source.
Furthermore, this chloro-derivative can be a precursor to other halogenated analogues, such as 3,5-di-tert-butylbromobenzene, which can be prepared through halogen exchange reactions or alternative synthetic routes starting from 1,3,5-tri-tert-butylbenzene (B73737). researchgate.netresearchgate.net These halogenated derivatives are themselves important intermediates in organic synthesis, for example, in the preparation of arylphosphines. researchgate.net
The 3,5-di-tert-butylphenyl moiety, readily introduced using this compound, is a key structural element in the synthesis of various complex molecules. For instance, it is incorporated into the structure of aluminylenes, which are reactive intermediates in organometallic chemistry. researchgate.net The synthesis of these complex molecules often relies on the initial functionalization of the 3,5-di-tert-butylphenyl group derived from its chloro-precursor. researchgate.net
Utilization in Ligand and Catalyst Design for Organometallic Chemistry
The sterically demanding 3,5-di-tert-butylphenyl group is a cornerstone in the design of bulky ligands for organometallic chemistry. These ligands play a crucial role in stabilizing reactive metal centers and influencing the selectivity and activity of catalysts. The large steric profile of the tert-butyl groups can create a protective pocket around the metal center, preventing bimolecular decomposition pathways and promoting specific catalytic cycles.
A notable application is in the synthesis of N-heterocyclic carbene (NHC) ligands. Benzimidazolium salts containing the bulky 3,5-di-tert-butylphenyl group have been synthesized and subsequently used to create silver-NHC complexes. inonu.edu.tr These complexes have been investigated for their antimicrobial activity. inonu.edu.tr
The 3,5-di-tert-butylphenyl group has also been incorporated into diphosphino-ferrocene and diphosphino-zirconocene ligands. These bulky ligands have been shown to enhance the activity of nickel catalysts in ethylene (B1197577) polymerization. researchgate.net The increased steric bulk, quantified by a larger buried percent volume (%VBur), is directly correlated with higher catalytic activity. researchgate.net
The table below summarizes some examples of ligands and catalysts derived from the 3,5-di-tert-butylphenyl scaffold.
| Ligand/Catalyst Type | Metal Center | Application |
| N-Heterocyclic Carbene (NHC) Complexes | Silver (Ag) | Antimicrobial agents |
| Diphosphino-ferrocene Complexes | Nickel (Ni) | Ethylene polymerization |
| Aluminylene Adducts | Aluminum (Al) | Activation of small molecules |
Development of Specialty Chemical Intermediates
This compound is a key building block for the synthesis of various specialty chemical intermediates. These intermediates are then used to produce a wide range of fine chemicals, pharmaceuticals, and agrochemicals. The unique substitution pattern of the starting material allows for the creation of highly functionalized molecules with specific properties.
An example is the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. nih.gov This compound is a valuable intermediate in the synthesis of antioxidants and other biologically active molecules. nih.gov The synthesis can be achieved through a multi-step process starting from a related cresol (B1669610) derivative, highlighting the importance of the di-tert-butyl substitution pattern. nih.gov
Derivatives of 1,2,4-triazole (B32235) bearing the 4-(tert-butyl)phenyl group have also been synthesized. doaj.org While not directly from this compound, the synthesis of such tert-butylated phenyl compounds showcases the utility of this substitution pattern in creating heterocyclic compounds with potential biological activity. doaj.org The low toxicity of 1,2,4-triazole derivatives makes them attractive for further research. doaj.org
Applications in Materials Science
The incorporation of the 3,5-di-tert-butylphenyl moiety into larger molecular architectures has significant implications for materials science. The bulky and rigid nature of this group can influence the packing, morphology, and electronic properties of materials.
Monomer Incorporation into Polymer Architectures
The 3,5-di-tert-butylphenyl group can be incorporated into polymers to control their physical properties. While direct polymerization of this compound is not common, its derivatives can be used as monomers. For instance, the steric hindrance provided by the tert-butyl groups can lead to polymers with high glass transition temperatures and amorphous structures, which can be desirable for certain applications. The use of bulky side chains can also affect the solubility and processability of polymers.
Supramolecular Assembly and Host-Guest Interactions
The 3,5-di-tert-butylphenyl group plays a role in the design of molecules for supramolecular chemistry and host-guest interactions. The bulky tert-butyl groups can create well-defined cavities and recognition sites in host molecules. These hosts can then selectively bind to guest molecules through non-covalent interactions.
In the context of organic light-emitting diodes (OLEDs), the orientation of emitter molecules within a host matrix is crucial for device efficiency. Studies have shown that the presence of tert-butyl groups on emitter molecules can influence their alignment. rsc.org Specifically, tert-butyl substitution on the distal phenyl rings of an acceptor-donor-acceptor molecule resulted in a stronger horizontal alignment, leading to higher external quantum efficiency in OLEDs. rsc.org This demonstrates how the steric properties of the di-tert-butylphenyl moiety can be harnessed to control molecular assembly at the nanoscale.
Employment as Model Compounds for Mechanistic Studies in Sterically Hindered Systems
The well-defined and significant steric bulk of the 3,5-di-tert-butylphenyl group makes it an excellent tool for studying reaction mechanisms in sterically hindered environments. By comparing the reactivity of compounds with and without these bulky groups, chemists can elucidate the role of steric effects in chemical transformations.
For example, the thermal decomposition of certain compounds has been studied to understand the influence of bulky substituents on the reaction pathway. mdpi.com The presence of the 3,5-di-tert-butylphenyl group can favor or disfavor certain transition states, providing valuable insights into the reaction mechanism.
Future Research Directions and Emerging Trends
Development of Novel and Highly Selective Synthetic Methodologies
The synthesis and functionalization of sterically hindered aromatic compounds like 3,5-Di-tert-butyl chlorobenzene (B131634) are challenging for traditional synthetic methods. Future research is heavily focused on creating new, highly selective techniques that can overcome the steric hindrance imposed by the two bulky tert-butyl groups. A significant area of development involves the use of hypervalent iodine reagents. For instance, aryl(TMP)iodonium tosylates have been shown to be effective for the arylation of phenols, enabling the selective transfer of various sterically hindered aryl groups. acs.orgnih.gov
Exploration of Unconventional Reaction Pathways and Regiochemical Control
Traditional nucleophilic aromatic substitution (SNAr) reactions are often unsuitable for highly substituted and sterically encumbered molecules. nih.govacs.org This limitation necessitates the exploration of unconventional reaction pathways. Emerging research focuses on methods that operate under milder conditions and offer superior regiochemical control.
One such pathway involves Single Electron Transfer (SET) processes. The oxidation of aromatic compounds using reagents like phenyliodine(III) diacetate (PIDA) in specialized solvents can generate aromatic cation radicals. nih.gov This activation method enables C-H functionalization and the formation of new bonds where traditional methods fail. nih.gov Researchers are also investigating the ipso-substitution of diaryliodonium salts, where an aromatic cation radical is generated as a key intermediate, allowing for cross-coupling reactions with other aromatic compounds. acs.org Mastering these pathways is key to controlling the regiochemistry of subsequent reactions, ensuring that functional groups are added to the desired position on the benzene (B151609) ring, which is a fundamental challenge in organic synthesis.
Advanced Applications in Catalysis and Functional Materials Innovation
The unique structure of 3,5-Di-tert-butyl chlorobenzene makes it an interesting building block for advanced materials and a substrate for catalytic studies. Research is underway to design catalysts for the specific transformation of chlorobenzenes, which are important industrial pollutants. researchgate.net For example, studies have focused on developing catalysts for the simultaneous oxidation of chlorobenzene and nitrogen oxides, indicating a trend toward creating multifunctional catalytic systems for environmental remediation. researchgate.net
In the realm of functional materials, the hindered aromatic core of this compound is relevant to the development of Positron Emission Tomography (PET) imaging agents. The successful radiofluorination of non-activated and hindered aromatics using spirocyclic iodonium (B1229267) ylide precursors opens the door to creating novel 18F-labeled radiotracers. researchgate.netpublish.csiro.au These advanced materials could be based on a 3,5-di-tert-butyl-substituted scaffold, potentially leading to new diagnostic tools in medicine.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Reaction Discovery
The complexity of reactions involving sterically hindered molecules has led researchers to turn to machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing how chemical research is conducted by accelerating discovery and providing deeper insights. AI models are being developed to predict the outcomes of complex chemical reactions at a mechanistic level, which can save significant time and resources in the lab.
For chlorobenzenes specifically, ML algorithms have been used to design and discover new catalysts for their oxidation and to model their adsorption onto materials for environmental cleanup. researchgate.netbohrium.com Furthermore, AI is being employed to predict fundamental material properties, such as the solubility of polymers in solvents like chlorobenzene, which is critical for designing new formulations and materials. acs.org By identifying patterns in large datasets, machine learning can guide chemists toward the most promising reaction conditions and molecular structures, accelerating the discovery of novel reactions and functional materials derived from substrates like this compound. acs.org
Compound Identification and Properties
Below are tables detailing the identification and thermodynamic properties of this compound.
| Identifier | Value |
|---|---|
| Chemical Formula | C₁₄H₂₁Cl |
| Molecular Weight | 224.770 g/mol |
| CAS Registry Number | 80438-67-1 |
| IUPAC Standard InChIKey | UMPNQCBQSXTKID-UHFFFAOYSA-N |
| Property | Value | Reference |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -160.43 kJ/mol |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,5-Di-tert-butyl chlorobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride using Lewis acid catalysts (e.g., AlCl₃). Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios to reduce steric hindrance from bulky tert-butyl groups. Post-synthesis purification via column chromatography or recrystallization improves yield and purity. Single-factor experiments, as described in similar tert-butyl-substituted syntheses, can identify optimal conditions (e.g., chlorination time, solvent polarity) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on symmetry (e.g., para-substituted tert-butyl groups show singlet protons).
- FT-IR : Confirm C-Cl stretching (~550–600 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹).
- X-ray Crystallography : Resolve steric distortions, as seen in related tert-butyl benzene derivatives (e.g., C–N–C–C torsion angles up to 29.4°) .
- Mass Spectrometry : Validate molecular weight (e.g., [M]⁺ at m/z 254.40) .
Advanced Research Questions
Q. How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl substituents hinder electrophilic aromatic substitution but enhance stability in radical or nucleophilic reactions. For example, in Suzuki-Miyaura coupling, steric hindrance reduces regioselectivity, requiring optimized catalysts (e.g., Pd with bulky phosphine ligands). Kinetic studies using DFT calculations or competitive reactions (e.g., comparing tert-butyl vs. methyl analogs) can quantify steric contributions .
Q. What strategies prevent aggregation-induced quenching in photophysical applications of 3,5-Di-tert-butyl derivatives?
- Methodological Answer : Incorporating tert-butyl groups at meta/para positions disrupts π-π stacking in phthalocyanines, reducing aggregation. For example:
-
Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
-
Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl) to balance steric and electronic effects.
-
Fluorescence Quantum Yield (ΦF) Optimization : Non-aggregated 3,5-di-tert-butyl phthalocyanines exhibit ΦF > 0.6 compared to aggregated forms (ΦF < 0.3) .
Derivative Substituents ΦF (in THF) Reference Zn-Pc 3,5-di-t-Bu 0.67 Zn-Pc Unsubstituted 0.28
Q. How can contradictions in reaction yield data during scale-up be resolved?
- Methodological Answer : Discrepancies arise from heat transfer inefficiencies or incomplete mixing in large batches. Mitigation strategies include:
- Microreactor Systems : Improve heat/mass transfer for exothermic chlorination steps.
- In-situ Monitoring : Use HPLC or Raman spectroscopy to track intermediates.
- Statistical Design of Experiments (DoE) : Identify critical parameters (e.g., catalyst loading, reaction time) via response surface methodology. For example, a 63% yield was achieved in lab-scale syntheses of similar chlorinated aromatics through iterative optimization .
Q. What role do tert-butyl groups play in enhancing thermal stability for high-temperature applications?
- Methodological Answer : The electron-donating tert-butyl groups stabilize the aromatic ring via hyperconjugation, increasing decomposition temperatures (Td > 300°C). Thermogravimetric analysis (TGA) of this compound derivatives shows ~10% weight loss at 320°C, compared to 250°C for unsubstituted analogs. Computational studies (e.g., bond dissociation energy calculations) further validate stability .
Data Contradiction Analysis
Q. Why do reported singlet oxygen quantum yields (ΦΔ) vary for tert-butyl-substituted phthalocyanines?
- Methodological Answer : Variations arise from solvent polarity, aggregation state, and measurement techniques. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
